6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Description
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZMWAWDNEWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620464 | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-42-1 | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8H-Imidazo[2,1-c][1,4]oxazine-2-carboxaldehyde, 5,6-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminooxazoline derivatives with aldehydes in the presence of a suitable catalyst. The reaction conditions often require heating and the use of acidic or basic media to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in subsequent reactions to synthesize more complex molecules.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine compounds display significant antimicrobial properties. For instance:
- Antifungal Properties : Studies have shown that related compounds exhibit activity against various fungal strains, including Fusarium oxysporum, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
- Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial pathogens such as Klebsiella pneumoniae and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Research
The imidazo[2,1-c][1,4]oxazine scaffold has been explored for its anticancer properties. Compounds in this class have been evaluated for their cytotoxic effects on cancer cell lines. For example:
- Mannich Bases : These derivatives have been investigated for their ability to induce apoptosis in cancer cells, highlighting their potential utility in cancer therapy .
Organic Electronics
The unique electronic properties of 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine derivatives make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be leveraged in:
- Organic Light Emitting Diodes (OLEDs) : Research suggests that modifications of this compound can lead to enhanced performance in OLEDs due to improved charge transport properties.
Case Study 1: Antifungal Activity Evaluation
A study evaluated various derivatives of the imidazo[2,1-c][1,4]oxazine scaffold for antifungal activity against Fusarium oxysporum. The results indicated that certain substitutions led to significantly enhanced activity compared to standard antifungal agents like hymexazol.
Case Study 2: Synthesis of Anticancer Agents
In another study involving the synthesis of Mannich bases derived from the imidazo[2,1-c][1,4]oxazine structure, researchers reported promising cytotoxic activity against multiple cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into how different substituents affect biological activity.
Mechanism of Action
The mechanism by which 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Positional Isomers
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS: 10-F695332)
Halogenated Derivatives
2-Bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine (CAS: 1823967-16-3)
- Structural Difference : Bromine substitution at position 2.
- This makes it valuable in constructing complex architectures .
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde (CAS: 2060000-28-2)
- Structural Difference : Bromine at position 2 and carbaldehyde at position 3.
Functional Group Variations
(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol (CAS: 1628636-87-2)
- Structural Difference : Carbaldehyde replaced by hydroxymethyl (-CH2OH).
- Impact : The alcohol group improves solubility in polar solvents but reduces electrophilicity, shifting its utility toward alcohol-based coupling reactions or prodrug design .
6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic Acid (CAS: 24032-04-0)
Core-Modified Analogs
Imidazo[4,5-g]quinazoline Derivatives
4-(4-Methoxybenzyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbaldehyde
- Structural Difference : Benzoxazine core with methoxybenzyl and methyl substituents.
- Impact : Increased steric bulk and aromaticity may improve thermal stability and modulate pharmacokinetic properties compared to the imidazo-oxazine derivative .
Comparative Data Table
Biological Activity
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde (CAS No. 623564-42-1) is a heterocyclic compound characterized by its unique imidazo[2,1-c][1,4]oxazine structure. With the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
This compound is synthesized through the cyclization of 2-aminooxazoline derivatives with aldehydes under specific reaction conditions involving heating and the use of catalysts. The synthesis methods can vary between laboratory-scale and industrial-scale production, emphasizing optimization for yield and purity.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as a precursor for bioactive molecules. Its reactivity allows it to serve as an intermediate in organic synthesis, which may lead to the development of new therapeutic agents.
The biological effects of this compound are hypothesized to arise from its interaction with specific molecular targets within biological systems. These interactions may involve inhibition of key enzymes or modulation of receptor activity, although detailed mechanisms remain to be fully elucidated.
Antitumor Activity
A study investigated various derivatives of imidazo compounds for their cytotoxic effects on human cancer cell lines. Notably, compounds structurally related to this compound demonstrated significant antitumor activity. For instance:
- Compound A showed an IC50 value of 2.38 µM against cervical cancer cells.
- Compound B exhibited an IC50 value of 3.42 µM against bladder cancer cells.
These findings suggest that modifications to the imidazo structure can enhance cytotoxic potency, indicating a structure-activity relationship that warrants further investigation .
Induction of Apoptosis
In vitro studies have also indicated that certain derivatives can induce apoptosis in cancer cells. For example:
- Treatment with specific concentrations led to an increase in early apoptotic cells from 10.2% to 17.2%, correlating with higher compound concentrations.
This highlights the potential role of these compounds in cancer therapeutics by promoting programmed cell death in malignant cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | C7H8N2O2 | TBD | Potential anticancer activity |
| 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde | C7H8N2O | TBD | Anticancer properties |
| 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazine | C7H8N2O | TBD | Antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde?
The compound can be synthesized via oxidation of its corresponding alcohol precursor using manganese(IV) oxide in dichloromethane, achieving yields up to 85% . Alternative methods include ruthenium-catalyzed reactions with hydrogen peroxide in aqueous conditions (70% yield), though solvent choice and temperature (e.g., 50°C) significantly impact efficiency . Comparative studies suggest that MnO₂ offers higher reproducibility for small-scale synthesis, while Ru-based catalysts may suit scalable applications.
Q. How should this compound be characterized to confirm its structural integrity?
Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the imidazole-oxazine scaffold and aldehyde proton (δ ~9.5–10 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₉N₃O₂; theoretical MW: 179.07 g/mol) .
- Infrared (IR) Spectroscopy : A strong absorption band near 1700 cm⁻¹ for the aldehyde functional group .
Q. What are the critical storage conditions to ensure stability?
Store under inert gas (e.g., argon) at –20°C in amber vials to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as imidazole-oxazine derivatives are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
Yield discrepancies across studies (e.g., 70–85%) often arise from:
- Catalyst Loading : Higher Ru catalyst concentrations (≥5 mol%) improve turnover but may increase purification complexity .
- Solvent Purity : Anhydrous dichloromethane is critical for MnO₂-mediated reactions; trace water reduces aldehyde yield by promoting side reactions .
- Reaction Monitoring : Use TLC or in-situ IR to track aldehyde formation and terminate reactions at optimal conversion points .
Q. What mechanistic insights explain the selectivity of imidazole-oxazine ring formation?
The cyclization step likely proceeds via intramolecular nucleophilic attack of the imidazole nitrogen on a proximate electrophilic carbon, stabilized by electron-withdrawing groups (e.g., aldehyde). Computational studies or isotopic labeling (e.g., ¹⁵N NMR) could validate intermediates . Competing pathways, such as dimerization, are minimized by steric hindrance from the oxazine ring .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Discrepancies in reported ¹H NMR shifts may stem from:
Q. What are the challenges in applying this compound to drug discovery?
While the aldehyde group offers a handle for derivatization (e.g., Schiff base formation), its reactivity requires careful handling. Stability studies in physiological buffers (pH 7.4, 37°C) are essential to assess hydrolytic degradation. Additionally, the fused imidazole-oxazine scaffold may exhibit off-target binding due to structural similarity to purine derivatives, necessitating SAR studies .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
